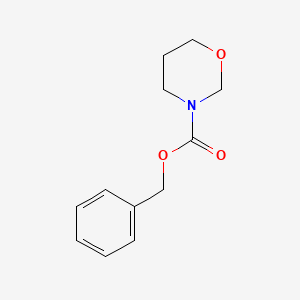

Benzyl 1,3-oxazinane-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1,3-oxazinane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(13-7-4-8-15-10-13)16-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZGSLYDCWLRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(COC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 1,3 Oxazinane 3 Carboxylate and Analogous Structures

Classical Approaches to Saturated 1,3-Oxazinane (B78680) Ring Formation

The foundational methods for constructing the 1,3-oxazinane ring often involve the convergent assembly of multiple starting materials or the cyclization of a pre-synthesized linear precursor.

Three-Component Cyclocondensation Reactions

Three-component reactions represent a highly efficient strategy for the synthesis of 1,3-oxazine derivatives, allowing for the rapid construction of molecular complexity in a single step. academie-sciences.fr These reactions typically involve the condensation of an amine, an aldehyde (commonly formaldehyde), and a suitable phenol (B47542) or naphthol derivative. academie-sciences.frijrpr.com

One notable example is the one-pot, three-component condensation of anilines, formaldehyde (B43269), and either α- or β-naphthol, which can be catalyzed by thiamine (B1217682) hydrochloride (VB1) in an aqueous medium. academie-sciences.fr This method is lauded for its use of a biodegradable catalyst and water as a solvent, making it an environmentally benign approach. academie-sciences.fr Similarly, various Lewis or Brønsted acids, including p-toluenesulfonic acid and oxalic acid, have been employed to catalyze these condensations. nih.gov The reaction of naphthalenediols with formaldehyde and a chiral amine, such as (S)-(-)-1-phenylethane-1-amine, also proceeds via a three-component condensation to yield chiral bis-dihydro nih.govderpharmachemica.comnaphthoxazines. mdpi.com Another variation involves the condensation of aromatic aldehydes, 2-naphthol, and urea (B33335), facilitated by a nanocatalyst under solvent-free conditions, to produce 1,3-oxazine derivatives. rsc.org

The general mechanism for these reactions involves the initial formation of an imine from the amine and formaldehyde, which is then attacked by the electron-rich phenol or naphthol. A second condensation with another molecule of formaldehyde, followed by intramolecular cyclization, yields the final 1,3-oxazine ring. academie-sciences.fr

Table 1: Examples of Three-Component Reactions for 1,3-Oxazinane Synthesis

| Amine Component | Aldehyde Component | Phenol/Naphthol Component | Catalyst/Conditions | Product Type |

| Anilines | Formaldehyde | α- or β-Naphthol | Thiamine hydrochloride (VB1), Water | 1,3-Naphthoxazines academie-sciences.fr |

| Primary Amines | Formaldehyde | Substituted Phenols | Acid Catalysis | Monomeric 1,3-Oxazinanes academie-sciences.frijrpr.com |

| (S)-(-)-1-phenylethane-1-amine | Formaldehyde | Naphthalene-2,3-diol | Ethanol (B145695), 50°C | Chiral bis-dihydro nih.govderpharmachemica.comnaphthoxazines mdpi.com |

| Urea | Aromatic Aldehydes | 2-Naphthol | H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄, Solvent-free | 1,3-Oxazine derivatives rsc.org |

Mannich-Type Reactions in Oxazinane Construction

The Mannich reaction is a cornerstone in the synthesis of 1,3-oxazinanes and their derivatives. ijrpr.com This type of reaction is a fundamental organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the context of oxazinane synthesis, the reaction proceeds as a three-component condensation, often termed a Mannich-type condensation. nih.govmdpi.combohrium.com

The synthesis of dihydro nih.govderpharmachemica.comoxazines through the Mannich-type condensation of a naphthol, an amine, and formaldehyde is a potent method for accessing this class of heterocyclic compounds. mdpi.com For instance, the reaction between naphthalene-2,3-diol, (S)-(−)-1-phenylethane-1-amine, and paraformaldehyde in ethanol efficiently produces chiral bis-dihydro nih.govderpharmachemica.comnaphthoxazines. mdpi.com The reaction mechanism typically involves the in-situ formation of an iminium ion from the amine and formaldehyde, which then undergoes nucleophilic attack by the naphthol, followed by cyclization. academie-sciences.frnih.gov

Variations of the Mannich reaction have been developed to expand its scope. For example, 1,3,5-triazinanes can serve as aminomethylation reagents in asymmetric Mannich reactions, providing access to optically active β-amino compounds. researchgate.net Additionally, innovative approaches have utilized dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a source for a methylene (B1212753) bridge in three-component Mannich-type reactions, linking aryl ketones and saccharine under oxidative conditions. beilstein-journals.org

Ring-Closure Strategies from Precursor Molecules

The formation of the 1,3-oxazinane ring can also be achieved through the intramolecular cyclization of specifically designed precursor molecules. This strategy offers precise control over the final structure and stereochemistry.

A common approach involves the cyclization of 1,3-aminoalcohols. For example, N-substituted 3-amino-1,2-diols, prepared from the ring-opening of epoxyalcohols, can undergo regioselective ring closure with formaldehyde to yield steviol-type 1,3-oxazine derivatives. researchgate.net Similarly, carbazolyloxy propanolamine (B44665) derivatives can be cyclized with chloroacetyl chloride to form morpholinonyl structures, which are a type of oxazinane derivative. asianpubs.org

Another route involves the protection of amino aldehydes. α-Amino aldehydes, derived from amino acids, can be reacted with 3-amino-1-propanol to form a 1,3-oxazinane ring, which serves as an acid-labile protecting group (Box). researchgate.net This method is valuable for synthesizing building blocks for combinatorial chemistry. researchgate.net The formation of N-methoxy-1,3-oxazinane rings has also been demonstrated through the reaction of an aldehyde with a (2R,3S)-4-(methoxyamino)butane-1,2,3-triol unit incorporated into an oligonucleotide, where the ring closure occurs between an oxygen atom and the methoxyamino function. researchgate.net Furthermore, heterocyclic oxazine (B8389632) derivatives can be obtained by reacting chalcone (B49325) intermediates with urea in the presence of a base, where the chalcone acts as a C-C-C precursor for the ring formation. derpharmachemica.com

Advanced Synthetic Pathways to Substituted 1,3-Oxazinane Derivatives

Modern synthetic chemistry has introduced more sophisticated methods for creating substituted 1,3-oxazinanes, often focusing on achieving high levels of stereocontrol and functional group tolerance.

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful means to construct the heterocyclic ring from a single, functionalized molecule, often leading to complex structures with high efficiency.

A notable advanced pathway involves the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. nih.govnih.govresearchgate.net This metal-free process is promoted by a Brønsted acid catalyst, such as silica-supported perchloric acid (HClO₄), and provides an efficient route to 1,3-oxazinane-2,5-diones. nih.govnih.gov The reaction proceeds under mild conditions in a non-chlorinated solvent like methanol, offering a greener approach. nih.gov

The synthesis of the diazoketone precursors begins with the protection of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl). The carboxylic acid is then activated, typically as a mixed anhydride (B1165640) with isobutyl chloroformate, and subsequently reacted with diazomethane (B1218177) to furnish the N-Cbz-protected diazoketone. nih.gov

The proposed mechanism for the cyclization involves the protonation of the diazo compound by the Brønsted acid to form a diazonium intermediate. This is followed by an intramolecular nucleophilic attack from the carbamate's carbonyl oxygen, which displaces molecular nitrogen and forms an ammonium (B1175870) intermediate. Finally, a nucleophilic attack by the solvent (methanol) on the benzyl group of the Cbz-protector leads to the desired 1,3-oxazinane-2,5-dione. nih.gov This methodology has been successfully applied to diazoketones derived from various amino acids, including phenylglycine, leucine, alanine, and valine, affording the corresponding oxazinanediones in good to excellent yields. nih.govresearchgate.net

Table 2: Synthesis of 1,3-Oxazinane-2,5-diones from Amino Acid-Derived Diazoketones

| Starting Amino Acid | Protecting Group | Catalyst | Product | Yield |

| Phenylglycine | Cbz | Silica-supported HClO₄ | 6-Phenyl-1,3-oxazinane-2,5-dione | 90% nih.govresearchgate.net |

| Leucine | Cbz | Silica-supported HClO₄ | 6-Isobutyl-1,3-oxazinane-2,5-dione | 80% nih.govresearchgate.net |

| Alanine | Cbz | Silica-supported HClO₄ | 6-Methyl-1,3-oxazinane-2,5-dione | 75% nih.govresearchgate.net |

| Valine | Cbz | Silica-supported HClO₄ | 6-Isopropyl-1,3-oxazinane-2,5-dione | 78% nih.govresearchgate.net |

The synthesis of 1,3-oxazinanes and their derivatives is a significant area of research in organic chemistry due to their presence in various biologically active compounds. This article explores several synthetic strategies for preparing benzyl 1,3-oxazinane-3-carboxylate and its structural analogs, focusing on intramolecular cyclization, ring expansion, and modern catalyst-mediated and green chemistry protocols.

1 Ring Closure and Expansion Strategies

2 Intramolecular Cyclization of Homoallylic Carbamates

A notable method for the synthesis of 1,3-oxazinan-2-one (B31196) analogues involves the intramolecular cyclization of homoallylic carbamates. researchgate.netias.ac.in This multi-step process begins with the formation of the homoallylic carbamate (B1207046) itself through a three-component reaction. In a typical procedure, an aldehyde, allyltrimethylsilane, and benzyl carbamate are reacted in the presence of iodine as a catalyst to yield the corresponding homoallylic carbamate. ias.ac.in

The subsequent step involves the dihydroxylation of the alkene functionality within the homoallylic carbamate. Sharpless dihydroxylation is employed to produce the 3,4-dihydroxybutylcarbamate derivative. ias.ac.in The final step is a base-assisted cyclization. Treatment of the dihydroxybutylcarbamate with a strong base, such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), induces an intramolecular cyclization to furnish the desired 6-(hydroxymethyl)-1,3-oxazinan-2-one (B14895521) in high yields. researchgate.netias.ac.in

This methodology provides a versatile route to variously substituted 1,3-oxazinan-2-ones, with the substitution pattern determined by the initial choice of aldehyde. ias.ac.in

| Starting Aldehyde | Homoallylic Carbamate Intermediate | Final 1,3-Oxazinan-2-one Product | Overall Yield (%) |

| Benzaldehyde | Benzyl (1-phenylbut-3-en-1-yl)carbamate | 6-Phenyl-1,3-oxazinan-2-one | 75 |

| 4-Chlorobenzaldehyde | Benzyl (1-(4-chlorophenyl)but-3-en-1-yl)carbamate | 6-(4-Chlorophenyl)-1,3-oxazinan-2-one | 82 |

| 4-Methoxybenzaldehyde | Benzyl (1-(4-methoxyphenyl)but-3-en-1-yl)carbamate | 6-(4-Methoxyphenyl)-1,3-oxazinan-2-one | 78 |

3 Ring Expansion from Smaller Heterocycles (e.g., Azetidines)

The synthesis of 1,3-oxazinanes and their analogues can also be achieved through the ring expansion of smaller heterocyclic systems, such as azetidines. This approach offers a pathway to expand a four-membered ring into a six-membered one, providing access to a different substitution pattern compared to cyclization strategies. Silver(I)-catalyzed domino reactions of N-tosylazetidines with propargyl alcohols have been shown to produce a variety of N,O-heterocycles, including oxazines. nih.gov This reaction proceeds via a nucleophilic ring opening of the azetidine (B1206935) by the propargyl alcohol, followed by a second intramolecular nucleophilic attack of the nitrogen on the alkyne or allene (B1206475) intermediate. nih.gov

2 Catalyst-Mediated and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The following sections detail catalytic and green chemistry approaches to the synthesis of 1,3-oxazinane structures.

1 Brønsted Acid Catalysis for Oxazinane Synthesis

Brønsted acid catalysis provides an effective and metal-free method for the synthesis of 1,3-oxazinane derivatives. A notable application is the intramolecular cyclization of N-Cbz-protected (benzyloxycarbonyl-protected) diazoketones derived from α-amino acids to form 1,3-oxazinane-2,5-diones. organic-chemistry.orgbeilstein-journals.orgpsu.edu In this reaction, the Brønsted acid, such as silica-supported perchloric acid (HClO₄-SiO₂), protonates the diazo compound, generating a diazonium intermediate. organic-chemistry.orgpsu.edu This is followed by an intramolecular nucleophilic attack from the carbamate's carbonyl group, leading to the cyclized product. organic-chemistry.orgpsu.edu This method is advantageous due to its mild reaction conditions, good to excellent yields (up to 90%), and the use of an environmentally friendly, heterogeneous catalyst. organic-chemistry.orgbeilstein-journals.orgpsu.edu

| Amino Acid Precursor | Catalyst | Solvent | Yield (%) |

| N-Cbz-phenylalanine | HClO₄-SiO₂ | Methanol | 85 |

| N-Cbz-valine | HClO₄-SiO₂ | Methanol | 90 |

| N-Cbz-leucine | HClO₄-SiO₂ | Methanol | 88 |

2 Metal-Free Synthetic Conditions

The development of metal-free synthetic routes is a key aspect of green chemistry, avoiding the use of potentially toxic and expensive heavy metals. The aforementioned Brønsted acid-catalyzed synthesis of 1,3-oxazinane-2,5-diones is a prime example of a metal-free protocol. organic-chemistry.orgbeilstein-journals.orgpsu.edu Another approach involves the reaction of pyridines with trifluoroacetylated acetylenes, which proceeds under mild, metal-free conditions to stereoselectively produce 3-arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines in high yields. nih.gov

3 Microwave-Assisted Reaction Optimization for Oxazinane Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the purity of products. chinesechemsoc.orgresearchgate.net This technique has been successfully applied to the synthesis of various oxazine derivatives. psu.edumdpi.comresearchgate.netbohrium.comchinesechemsoc.org The optimization of microwave-assisted synthesis involves fine-tuning several parameters, including the choice of solvent, base, reaction time, temperature, and microwave power. bohrium.com For instance, in the synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, a related five-membered ring system, a one-pot microwave-assisted approach significantly reduced the reaction time from over 12 hours to as little as 30 minutes, with yields reaching up to 77%. bohrium.com Similar optimizations for the synthesis of 1,3-oxazines have demonstrated that microwave irradiation can lead to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net

| Reaction | Heating Method | Reaction Time | Yield (%) |

| Synthesis of N-substituted tetrahydropyrimidines | Conventional | 20-24 hours | Lower |

| Synthesis of N-substituted tetrahydropyrimidines | Microwave | 22-24 minutes | Higher |

| Synthesis of coumarin-based 1,2,3-triazoles | Conventional | - | 68-79 |

| Synthesis of coumarin-based 1,2,3-triazoles | Microwave | - | 80-90 |

4 Carbon Dioxide Capture and Transformation in Oxazinanone Synthesis

The utilization of carbon dioxide (CO₂) as a C1 building block in organic synthesis is a highly attractive green chemistry approach, as it employs an abundant, non-toxic, and renewable resource. acs.org This strategy has been successfully applied to the synthesis of 1,3-oxazinan-2-ones, which are cyclic carbamates. mdpi.comacs.org One method involves the reaction of aminopropanols with CO₂ in the presence of a catalyst. mdpi.comacs.org Recent advancements have shown that introducing alkynols into the reaction of aminopropanol (B1366323) and CO₂ can lead to a highly efficient and eco-friendly conversion to 1,3-oxazinan-2-ones, catalyzed by a copper-organic framework. mdpi.comacs.org In this cascade strategy, the cyclic carbonates generated from the reaction of alkynols and CO₂ facilitate the condensation between aminopropanols and CO₂. mdpi.comacs.org

Another approach is the electrochemical reaction of allylic or homoallylic amines with CO₂ at ambient pressure. This method allows for the synthesis of 1,3-oxazinan-2-ones while preserving the double bond for further functionalization.

Stereoselective and Diastereoselective Synthetic Routes

Controlling the three-dimensional arrangement of atoms is paramount in modern chemical synthesis. For 1,3-oxazinanes, which can possess multiple stereocenters, the development of stereoselective and diastereoselective routes is essential for accessing specific, functionally distinct isomers.

The diastereoselective synthesis of 1,3-oxazinanes allows for the controlled formation of one diastereomer over others. One effective strategy involves the direct, asymmetric syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with dialkyl acetals. acs.org This method, mediated by trimethylsilyl (B98337) triflate (TMSOTf) and a chiral nickel(II) catalyst, produces protected syn-aldol adducts with high diastereoselectivity (typically 90:10 dr). acs.org The six-membered oxazinanethione scaffold was found to be more nucleophilic and favored the formation of syn diastereomers compared to five-membered ring analogues. acs.org

Another approach involves the diastereoselective synthesis of highly functionalized β-amino acids starting from 4-substituted-1,3-oxazinan-6-ones. documentsdelivered.com Furthermore, the synthesis of complex helical structures based on the 1,3-oxazine framework has been reported, where the diastereomers of helicene-like bis-oxazines attached to a binaphthyl core were readily separable, demonstrating stereochemical control in intricate systems. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A highly efficient, one-pot method for the enantioselective synthesis of chiral 1,3-oxazinanes has been developed using a chiral magnesium phosphate (B84403) catalyst. acs.org This process involves the enantioselective addition of an alcohol to an imine to form a hemiaminal intermediate, which then undergoes intramolecular cyclization. acs.org The method provides excellent yields and high enantioselectivities (up to 99:1 er) for a range of substrates. acs.org A key advantage is the avoidance of stoichiometric chiral auxiliaries.

Other enantioselective strategies include the reductive cyclization of N-acylated beta-amino enones catalyzed by chiral Lewis bases to afford 4H-1,3-oxazines. sigmaaldrich.com The use of chiral auxiliaries, such as (R)-phenylglycinol in Strecker-type reactions, represents another established route to producing enantiopure building blocks that can be converted to chiral heterocyclic systems. nih.gov

Table 2: Enantioselective Synthesis of Chiral 1,3-Oxazinanes via a One-Pot Procedure acs.org Reaction Conditions: Imine (0.2 mmol), 3-bromopropanol (0.4 mmol), Chiral Magnesium Phosphate Catalyst (10 mol%), Cs₂CO₃ (0.3 mmol) in toluene (B28343) at 40 °C.

| Entry | Imine Substituent (R) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenyl | 24 | 93 | 94:6 |

| 2 | 4-Methoxyphenyl | 24 | 92 | 93:7 |

| 3 | 4-Chlorophenyl | 24 | 95 | 92:8 |

| 4 | 2-Naphthyl | 24 | 90 | 95:5 |

| 5 | 2-Thienyl | 24 | 85 | 90:10 |

Epimerization, the change in configuration at one of several stereocenters in a molecule, can undermine the stereochemical integrity of a product. Controlling this process is crucial. In the synthesis of 3-Boc-(1,3)-oxazinanes from α-amino aldehydes, it has been shown that both the reduction of Weinreb amides and the subsequent protection step to form the oxazinane ring proceed with minimal epimerization. researchgate.net

Reaction conditions can be tuned to prevent unwanted isomerization. For example, during the conversion of a syn-aldol adduct of an N-acyl-1,3-oxazinane-2-thione into its corresponding methyl ester, the reaction temperature was maintained at -10 °C specifically to avoid undesired epimerization at the alpha-carbon. acs.org This demonstrates that careful control of parameters like temperature is a key tactic in preserving a desired stereochemistry during subsequent transformations of the 1,3-oxazinane ring system. acs.org

Structural Analysis and Stereochemistry in 1,3 Oxazinane Research

Conformational Analysis of the 1,3-Oxazinane (B78680) Ring System

The six-membered 1,3-oxazinane ring is not planar and, like cyclohexane, adopts several non-planar conformations to minimize steric and torsional strain. The most stable and predominant conformation is the chair form. nobelprize.org However, other higher-energy conformers, such as the boat and twist-boat, exist and play crucial roles as intermediates in the ring's dynamic processes. smolecule.compsu.edu

Computational studies on model compounds like 3-methyltetrahydro-1,3-oxazine have revealed a complex potential energy surface with multiple minima corresponding to different conformers. researchgate.net The primary and most stable forms are the chair conformers with the substituent in either an axial or equatorial position. researchgate.net The interconversion between these two chair forms, known as ring-flip, is a dynamic process that proceeds through several independent pathways involving higher-energy twist forms. researchgate.net The energy barrier for this chair-chair interconversion is influenced by the substitution pattern on the ring. researchgate.net For some derivatives, the twist-boat conformation can be a stable minimum, although generally less favored than the chair. smolecule.compsu.edu The relative stability of these conformers is a delicate balance of angle strain, torsional strain, and non-bonded steric interactions. nobelprize.org

Table 1: Predominant Conformations of the 1,3-Oxazinane Ring

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Lowest | Most stable; minimizes torsional and steric strain. Substituents can be axial or equatorial. nobelprize.org |

| Twist-Boat | Intermediate | A flexible form that is an intermediate in chair-chair interconversion. researchgate.netmsu.edu |

| Boat | Highest | Generally the least stable due to flagpole interactions and eclipsing strain. psu.edu |

| Half-Chair | Varies | Can be adopted by certain derivatives, such as 1,3-oxazinane-2-thiones. |

Influence of Substituents on Ring Conformation and Reactivity

The placement and nature of substituents on the 1,3-oxazinane ring profoundly impact its preferred conformation and chemical reactivity. This influence is governed by a combination of steric and stereoelectronic effects.

Steric Effects: As a general principle, bulky substituents prefer to occupy the equatorial position in the chair conformation to minimize steric hindrance, particularly 1,3-diaxial interactions with other axial substituents. nobelprize.org However, the presence of the heteroatoms (oxygen and nitrogen) complicates this simple picture. DFT studies have shown that even a hydrogen atom on the nitrogen (N-H) induces higher steric energy when it is in an axial position compared to an equatorial one. rsc.org The steric bulk of substituents can also influence reaction kinetics; for example, in the synthesis of syn-aldol products from N-acyl-1,3-oxazinane-2-thiones, bulkier N-acyl groups (e.g., isobutyl) lead to slower reaction times compared to smaller groups like methyl. nih.gov

Stereoelectronic Effects: The anomeric effect is a critical stereoelectronic phenomenon in 1,3-oxazinanes. wikipedia.orgscripps.edu It describes the tendency of an electronegative substituent at an anomeric carbon (adjacent to a heteroatom) to favor the axial orientation, which is counterintuitive from a purely steric standpoint. wikipedia.org This preference is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (e.g., oxygen or nitrogen) and the antibonding (σ*) orbital of the C-substituent bond. rsc.org Computational studies on disubstituted oxazinane rings have confirmed that conformational preferences are tuned by the balance between these hyperconjugative interactions and non-covalent steric effects. rsc.org

This interplay of effects directly controls reactivity. In the enantioselective functionalization of Boc-1,3-oxazinanes, the size of the substituent at the C2 position was found to be crucial for achieving high enantioselectivity in lithiation reactions. nih.gov

Table 2: Effect of C2-Substituents on Enantioselective Arylation of Boc-1,3-oxazinanes

| C2-Substituent (Z) | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Methyl | C4-Arylated | 55 | 75:25 |

| Ethyl | C4-Arylated | 58 | 95:5 |

| n-Propyl | C4-Arylated | 41 | 92:8 |

| n-Propyl | C5-Arylated | 70 | 96:4 |

Data sourced from a study on regio- and enantiodivergent C-H functionalization. nih.gov

Chiral Purity and Stereochemical Integrity in Synthetic Protocols

The 1,3-oxazinane scaffold is a valuable chiral building block, making the development of synthetic methods that control stereochemistry and maintain chiral purity essential. nih.govresearchgate.net Several strategies have been successfully employed to synthesize highly enantio-enriched 1,3-oxazinanes.

One powerful approach is the use of chiral catalysts or reagents. A one-pot synthesis of chiral 1,3-oxazinanes has been achieved with high yields and excellent enantioselectivities (up to 99:1 e.r.) using a chiral magnesium phosphate (B84403) catalyst. acs.org This reaction proceeds through the enantioselective formation of a hemiaminal intermediate, followed by cyclization. acs.org Another prominent method involves the use of a chiral base, such as the complex of n-butyllithium and (+)-sparteine, to perform enantioselective deprotonation (lithiation) of a prochiral N-Boc-1,3-oxazinane. nih.govwhiterose.ac.uk Subsequent reaction with an electrophile yields functionalized oxazinanes with high enantiomeric ratios. nih.gov

Furthermore, the inherent chirality of natural products can be leveraged. Chiral 1,3-oxazinan-2-ones have been synthesized from carbohydrate derivatives, effectively transferring the stereochemical information from the starting material to the heterocyclic product. researchgate.netacs.org

Maintaining stereochemical integrity during subsequent transformations is equally critical. Research has shown that N-acyl-1,3-oxazinane-2-thiones can be used as scaffolds in asymmetric aldol (B89426) reactions to produce enantiomerically pure products (e.g., 99% ee, 90:10 dr) which can then be converted to other valuable compounds without loss of purity. nih.govacs.org Similarly, the chiral Boc-1,3-oxazinanes produced via enantioselective lithiation can be converted to highly enantio-enriched β-amino acids, demonstrating that the stereocenter is robust through the reaction sequence. nih.gov

Table 3: Examples of Stereoselective Syntheses of 1,3-Oxazinane Derivatives

| Synthetic Method | Chiral Influence | Product Type | Reported Purity | Reference |

|---|---|---|---|---|

| Sparteine-mediated Lithiation | Chiral Base | C5-functionalized Boc-1,3-oxazinane | 96:4 e.r. | nih.gov |

| Nickel-catalyzed Aldol Reaction | Chiral Ligand (DTBM-SEGPHOS) | syn-Aldol Adduct | 99% ee, 90:10 dr | nih.gov |

| Magnesium Phosphate Catalysis | Chiral Catalyst | 4-Phenyl-1,3-oxazinane | 99:1 e.r. | |

| Starting from Carbohydrates | Chiral Pool | 6-Hydroxymethyl 1,3-oxazinan-2-one (B31196) | Optically Pure | researchgate.netacs.org |

Advanced Analytical and Computational Methodologies for Characterization

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of structural analysis for organic molecules. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of a compound like Benzyl (B1604629) 1,3-oxazinane-3-carboxylate, one would expect to see distinct signals for the protons of the benzyl group and the 1,3-oxazinane (B78680) ring. The aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. clockss.org The benzylic methylene (B1212753) protons (CH₂Ph) would likely show up as a singlet or a multiplet around δ 5.1-5.2 ppm. clockss.org The protons on the 1,3-oxazinane ring would have characteristic chemical shifts reflecting their proximity to the nitrogen and oxygen heteroatoms. For instance, protons on carbons adjacent to the oxygen (C6) and nitrogen (C2 and C4) would be deshielded and appear at lower field.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For N-Cbz protected amino alcohols and related heterocycles, the carbonyl carbon of the carbamate (B1207046) group is typically observed around 155-170 ppm. niscpr.res.inresearchgate.net The aromatic carbons of the benzyl group would resonate in the 127-137 ppm region, while the benzylic carbon would be found near 67 ppm. The carbons of the 1,3-oxazinane ring would appear in the aliphatic region, with those attached to heteroatoms (C2, C4, C6) shifted downfield.

A representative, albeit generalized, set of expected NMR data for a compound with the core structure of Benzyl 1,3-oxazinane-3-carboxylate is presented in Table 1.

Table 1: Representative ¹H and ¹³C NMR Data for N-Cbz Protected Heterocycles

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Ph) | 7.2-7.4 (m) | 127-137 |

| Benzylic Protons (CH₂Ph) | 5.1-5.2 (s) | ~67 |

| Oxazinane Ring Protons | 1.5-4.5 (m) | 20-80 |

| Carbamate Carbonyl (C=O) | - | 155-170 |

Note: This table is a generalized representation based on data for related N-Cbz protected compounds and 1,3-oxazinane derivatives. clockss.orgniscpr.res.inresearchgate.net The exact chemical shifts and multiplicities will depend on the specific substitution pattern and conformational effects.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

For this compound, the most prominent and diagnostic absorption band would be that of the carbamate carbonyl (C=O) stretching vibration. This typically appears as a strong band in the region of 1680-1716 cm⁻¹. clockss.org The C-O-C stretching vibrations of the ether linkage in the oxazinane ring and the carbamate group would be expected in the 1240-1000 cm⁻¹ range. researchgate.net The aromatic C-H stretching of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the oxazinane ring would appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbamate Carbonyl | C=O Stretch | 1680-1716 |

| Ether Linkage | C-O-C Stretch | 1240-1000 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

This table is based on established IR correlation charts and data for related compounds. clockss.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₁₂H₁₅NO₃), the expected monoisotopic mass is approximately 221.1052 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Common fragmentation pathways for N-Cbz protected compounds involve the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxycarbonyl group (C₈H₇O₂, 135 Da). The fragmentation of the 1,3-oxazinane ring would also produce characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophore is the benzyl group. Aromatic systems typically exhibit characteristic absorptions in the UV region. One would expect to observe π → π* transitions for the benzene (B151609) ring, likely appearing as a series of fine-structured bands around 250-270 nm. The carbamate group may also contribute to the UV absorption profile.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure Determination

When a suitable single crystal of a compound can be grown, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry in the solid state. For a chiral molecule like a substituted this compound, X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in space. The analysis of oxazine (B8389632) derivatives by X-ray crystallography has provided valuable insights into their ring conformations, which are often found to adopt chair or twist-boat forms. ajol.inforesearchgate.netresearchgate.net

Computational Chemistry in Oxazinane Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the properties of molecules like this compound. DFT calculations can be used to:

Predict Molecular Geometries: Theoretical calculations can determine the most stable conformations of the 1,3-oxazinane ring, which can exist in various chair, boat, and twist-boat forms. rsc.orgresearchgate.net

Simulate Spectroscopic Data: DFT methods can predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to aid in spectral assignment.

Analyze Electronic Properties: Calculations can provide information on the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the molecule. mdpi.com

Investigate Reaction Mechanisms: Computational studies can model reaction pathways, transition states, and activation energies, providing a detailed understanding of how the molecule is formed and how it reacts. rsc.org

For instance, computational studies on substituted 1,3-oxazinanes have revealed that the conformational preferences are often governed by a delicate balance of steric and hyperconjugative interactions. rsc.org DFT calculations have also been employed to study the structure and stability of N-protected heterocycles, providing insights into their electronic structure and bonding. acs.orgnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and predicting the reactivity of heterocyclic compounds, including derivatives of 1,3-oxazinane. Although specific DFT studies on this compound are not extensively documented in publicly available literature, the principles and findings from studies on analogous structures provide a robust framework for understanding its behavior.

DFT calculations are instrumental in determining key electronic descriptors that govern the reactivity of a molecule. For the broader class of oxazine derivatives, DFT studies have been successfully employed to investigate their reactivity and stability. Such studies typically involve the calculation of parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the context of N-acyl-1,3-oxazinanes, DFT can be used to model reaction mechanisms, such as cyclization reactions or nucleophilic additions. For instance, in the synthesis of 1,3-oxazinane-2,5-diones from N-carbobenzyloxy (Cbz)-protected diazoketones, DFT could be used to model the transition states and intermediates of the intramolecular cyclization, providing insights into the reaction pathway and energetics. The benzyl carbamate group in "this compound" significantly influences the electronic distribution within the 1,3-oxazinane ring, a factor that can be precisely quantified using DFT.

Below is a hypothetical data table illustrating the kind of electronic properties that can be calculated for this compound using DFT, based on typical values for similar organic molecules.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| Electron Affinity | 1.0 eV | Quantifies the energy change upon electron addition. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

This table is illustrative and based on general values for similar compounds, not on specific experimental or computational data for this compound.

Conformational Energy Landscape Analysis

The biological activity and chemical reactivity of cyclic molecules like "this compound" are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational energy landscape analysis, often performed using computational methods, is essential for identifying the most stable conformations and the energy barriers between them.

For the 1,3-oxazinane ring system, the chair conformation is typically the most stable. However, the presence of substituents can lead to a variety of conformational isomers, including different chair forms and higher-energy twist-boat conformations. In the case of 3-methyltetrahydro-1,3-oxazine, computational studies have shown the existence of eight minima on the potential energy surface, with interconversion between the main axial and equatorial chair conformers occurring through various pathways involving twist forms. lumenlearning.com

A critical factor governing the conformational preference in 3-substituted 1,3-oxazinanes is the anomeric effect. This stereoelectronic effect, involving the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C-N bond, and the lone pair on the nitrogen with the antibonding orbital of the C-O bond, can stabilize conformations that might otherwise be sterically disfavored. For 3-acyloxy-1,3-oxazinanes, a strong anomeric effect has been shown to stabilize the conformation where the nitrogen lone pair is equatorial. rsc.org The rate-limiting step in the conformational equilibria of these compounds was identified as nitrogen inversion. rsc.org

The conformational preference of N-substituted 1,3-oxazines is also influenced by the polarity of the solvent. researchgate.net While in the gas phase or nonpolar solvents, a particular conformer might be preferred, an increase in solvent polarity can significantly stabilize a more polar conformer, shifting the equilibrium. researchgate.net For "this compound," the large benzyl carbamate substituent at the N-3 position will have a profound impact on the conformational landscape.

A representative data table summarizing the relative energies of possible conformers of this compound, as would be determined by computational analysis, is presented below.

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Chair (equatorial benzyl carbamate) | 0.00 | 95.5 |

| Chair (axial benzyl carbamate) | 2.50 | 4.0 |

| Twist-Boat 1 | 5.50 | 0.5 |

| Twist-Boat 2 | 6.00 | < 0.1 |

This table is illustrative and based on general principles of conformational analysis for substituted 1,3-oxazinanes. Actual values would require specific calculations for this compound.

Prediction of Spectroscopic Parameters and Structural Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be used to aid in the interpretation of experimental data and to confirm structural assignments. For "this compound," the prediction of NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and other spectroscopic data is highly valuable.

The prediction of NMR spectra is a particularly well-established application of computational chemistry. mdpi.com By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the chemical shifts with a high degree of accuracy. This is especially useful for complex molecules where spectral overlap and second-order coupling effects can make manual interpretation challenging. For N-heterocycles, computational methods have been successfully used to reassign previously misidentified NMR signals. mdpi.com The predicted NMR spectra are often an average over the populated conformations of the molecule, highlighting the importance of a thorough conformational analysis.

Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These predicted spectra can be used to assign the vibrational modes of the molecule and to understand how the structure of the molecule gives rise to its characteristic spectral features.

The following table provides an example of how predicted spectroscopic data for "this compound" would be presented alongside experimental values for validation.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, C4-Hax) | 3.85 | Not Available |

| ¹H NMR (δ, ppm, C4-Heq) | 4.20 | Not Available |

| ¹³C NMR (δ, ppm, C=O) | 155.0 | Not Available |

| ¹³C NMR (δ, ppm, C2) | 75.2 | Not Available |

| IR Frequency (cm⁻¹, C=O stretch) | 1705 | Not Available |

| IR Frequency (cm⁻¹, C-O-C stretch) | 1120 | Not Available |

Applications of Benzyl 1,3 Oxazinane 3 Carboxylate in Complex Organic Synthesis

Strategic Use as a Chiral Auxiliary or Protecting Group

The utility of Benzyl (B1604629) 1,3-oxazinane-3-carboxylate in synthesis is significantly enhanced by its dual functionality as both a protecting group and, in substituted forms, a chiral auxiliary.

The benzyl carbamate (B1207046) moiety is a widely utilized protecting group for amines. wikipedia.org Known as the benzyloxycarbonyl or Cbz group, it is stable under a variety of reaction conditions but can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (using H₂ and a palladium catalyst). wikipedia.orgmdpi.com This predictable reactivity allows for the protection of the nitrogen atom within the 1,3-oxazinane (B78680) ring while other transformations are carried out on different parts of the molecule.

When the 1,3-oxazinane ring itself contains stereocenters, the entire N-Cbz-1,3-oxazinane unit can function as a chiral auxiliary or template. In this capacity, the rigid, cyclic structure directs the approach of reagents to a tethered substrate from a specific face, thereby controlling the stereochemical outcome of a reaction. A key example is the synthesis of α,α-disubstituted amino acids, where a chiral 6-oxo-1,3-oxazinane-3-carboxylate is used as a template. mdpi.com The oxazinane scaffold allows for sequential, diastereoselective alkylations at the adjacent carbon atom, establishing two new stereocenters with high precision. mdpi.com After the desired stereochemistry is set, the auxiliary can be cleaved to reveal the target amino acid. This strategy leverages the conformational rigidity of the ring to achieve high levels of asymmetric induction.

The table below summarizes the dual roles of the Benzyl 1,3-oxazinane-3-carboxylate moiety.

| Feature | Function | Typical Conditions for Removal/Cleavage | Reference |

| N-Benzyloxycarbonyl (Cbz) Group | Protecting Group | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | wikipedia.orgmdpi.com |

| Chiral 1,3-Oxazinane Scaffold | Chiral Auxiliary | Hydrolysis or other ring-opening reactions | mdpi.comnih.gov |

Role as an Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

The 1,3-oxazinane ring is a stable intermediate that serves as a precursor to a wide array of other valuable molecular scaffolds. Its ability to be chemically transformed into different acyclic and heterocyclic systems makes it a powerful tool for synthetic chemists.

One of the most valuable applications is in the synthesis of stereodefined 1,3-aminoalcohols, which are important structural motifs in many natural products and pharmaceuticals. organic-chemistry.org The 1,3-oxazinane ring is essentially a cyclic, protected form of a 1,3-aminoalcohol, and its cleavage through hydrolysis or reduction provides direct access to these structures. organic-chemistry.org

Furthermore, functionalized 1,3-oxazinanes are key intermediates in the enantioselective synthesis of non-proteinogenic amino acids. For instance, N-protected 1,3-oxazinanes can undergo regio- and enantioselective C-H functionalization at the C4 or C5 position. nih.gov Subsequent ring-opening of these elaborated intermediates provides a direct route to highly enantio-enriched β²- and β³-amino acids, which are crucial components for designing peptidomimetics with enhanced proteolytic stability. nih.gov In a notable application, a substituted 6-oxo-1,3-oxazinane-3-carboxylate was employed as a central intermediate in the patented synthesis of a potent arginase inhibitor, highlighting its role in constructing complex drug candidates. mdpi.com

The following table details representative transformations where 1,3-oxazinane intermediates are used to generate diverse molecular structures.

| Starting Intermediate | Transformation | Resulting Scaffold/Product | Reference |

| N-Boc-1,3-oxazinane | Regioselective C-H arylation followed by ring-opening | Enantioenriched β²- and β³-amino acids | nih.gov |

| (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate | Sequential diastereoselective alkylation and ring cleavage | (R)-2-amino-6-borono-2-(2-piperidin-1-yl) ethyl) hexanoic acid (Arginase Inhibitor) | mdpi.com |

| N-H-1,3-oxazinanes | Reductive cleavage | N-H-1,3-aminoalcohols | organic-chemistry.org |

| N-Acyl-1,3-oxazinane-2-thiones | Aldol (B89426) addition and subsequent removal of the scaffold | Enantiomerically pure alcohols, esters, and amides | acs.org |

Contribution to the Development of New Synthetic Methodologies and Libraries

The predictable reactivity and stability of N-protected 1,3-oxazinanes have made them valuable platforms for the development of novel synthetic methods. Their use has led to new ways of forming carbon-carbon and carbon-heteroatom bonds with high levels of control. For example, palladium-catalyzed decarboxylative reactions of related 5-methylene-1,3-oxazinan-2-ones have been shown to generate aza-π-allylpalladium 1,4-dipoles. organic-chemistry.orgwhiterose.ac.uk These reactive species can then participate in [4+2] cycloaddition reactions to build other complex heterocyclic systems, such as piperidines and hexahydropyrimidines. organic-chemistry.orgwhiterose.ac.uk

Moreover, the development of methods for the enantioselective functionalization of the 1,3-oxazinane ring itself represents a significant methodological advance. nih.gov These reactions provide new, direct entries to chiral building blocks that were previously difficult to access.

Beyond single reactions, N-protected 1,3-oxazinanes are crucial building blocks for combinatorial chemistry and the generation of compound libraries for drug discovery. researchgate.net Amino aldehydes protected as N-Boc-1,3-oxazinanes have been synthesized and used in both solid-phase and solution-phase synthesis to create libraries of imidazolones and other polycyclic compounds. researchgate.net The oxazinane serves to mask the reactive aldehyde functionality in an acid-labile form, allowing for its incorporation into multi-step sequences. This strategy has been applied to generate libraries of bio-inspired, three-dimensional spiro-lactams, which are considered "privileged structures" with a high potential for biological activity. nih.gov The use of oxazine (B8389632) and oxazinane scaffolds in the solid-phase synthesis of lactones further demonstrates their suitability for high-throughput and combinatorial approaches. plos.org

The table below highlights key synthetic methodologies and library development strategies enabled by 1,3-oxazinane chemistry.

| Area of Development | Specific Application | Resulting Capability | Reference |

| New Synthetic Methods | Palladium-catalyzed decarboxylative [4+2] cycloaddition | Synthesis of piperidines and hexahydropyrimidines | organic-chemistry.orgwhiterose.ac.uk |

| Sparteine-mediated enantioselective C-H functionalization | Regiodivergent access to chiral β-amino acids | nih.gov | |

| Combinatorial Synthesis | Use of N-Boc-1,3-oxazinane protected amino aldehydes | Solid-phase synthesis of imidazolone (B8795221) and polycyclic libraries | researchgate.net |

| Meyers' lactamization involving 1,3-oxazinane formation | Rapid access to libraries of 3D tricyclic spiro-lactams | nih.gov |

Q & A

Q. What synthetic strategies are recommended for Benzyl 1,3-oxazinane-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can be approached via nucleophilic substitution or esterification reactions. For example, analogous esterification protocols for benzyl acetate () suggest using acid catalysts (e.g., sulfuric acid) or solid-phase catalysts like ammonium cerium phosphate. Kinetic modeling () can optimize variables (e.g., molar ratios, catalyst loading). Purity assessment via HPLC () or GC ( ) is critical for yield validation.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare chemical shifts to structurally related compounds (e.g., benzylamine derivatives in ).

- X-ray crystallography : Refine structures using SHELXL () and visualize with ORTEP-3 ().

- Mass spectrometry : Confirm molecular weight via ESI-MS, as applied to similar esters ().

Q. What analytical methods are suitable for assessing purity?

- Methodological Answer :

Q. How can enantiomeric purity be determined if the compound has chiral centers?

- Methodological Answer : Use chiral HPLC columns (e.g., cellulose-based phases) or NMR with chiral shift reagents. Isotopically labeled analogs (e.g., deuterated benzyl derivatives in ) may aid in stereochemical assignments.

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

Q. What catalytic systems are effective for selective functionalization of the oxazinane ring?

- Methodological Answer : Explore transition-metal catalysts (e.g., Pd for cross-coupling) or enzymatic methods (). For heterocyclic systems, solid-acid catalysts like ammonium cerium phosphate () may enhance regioselectivity. Monitor reactions via in-situ FTIR or LC-MS.

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations to model transition states and reaction pathways. For example:

- Study ring-opening kinetics using Gaussian or ORCA software.

- Compare with benzyl acetate hydrolysis mechanisms (). Validate predictions with experimental kinetics ().

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies?

- Methodological Answer : Synthesize deuterated analogs (e.g., benzyl-d7 groups, ) to track reaction pathways via:

- Isotope effects in kinetic studies ().

- Mass spectrometry to identify intermediates ().

Q. What strategies mitigate side reactions during large-scale synthesis?

- Methodological Answer :

- Optimize stoichiometry using uniform experimental design ().

- Employ flow chemistry to control exothermicity.

- Monitor side products via GC-MS () and adjust purification protocols (e.g., column chromatography).

Data Contradiction Analysis Example

Scenario : Discrepancy between calculated and observed NMR shifts.

Resolution Workflow :

Confirm computational parameters (solvent model, DFT functional).

Re-examine crystallographic data () for conformational flexibility.

Validate purity via HPLC () to rule out impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.